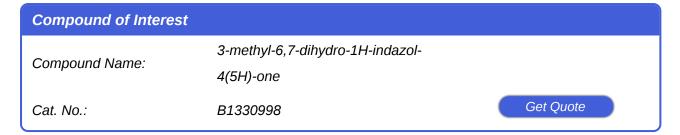


literature review on the discovery and history of indazole scaffolds

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An In-depth Guide to the Discovery and History of Indazole Scaffolds

Introduction: The Rise of a Privileged Scaffold

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its unique structural and electronic properties, including its existence in three tautomeric forms (1H, 2H, and 3H), make it a versatile scaffold for developing novel therapeutic agents.[1][2] The 1H-indazole is the most thermodynamically stable and predominant tautomer.[1][4] While rarely found in nature, synthetic indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antibacterial, and anti-HIV properties.[1][2][4][5][6] This has cemented its status as a "privileged scaffold," a molecular framework that is recurrently found in bioactive compounds. This technical guide provides a comprehensive literature review of the discovery, historical development, and evolving synthetic strategies of the indazole core, tailored for researchers and professionals in drug development.

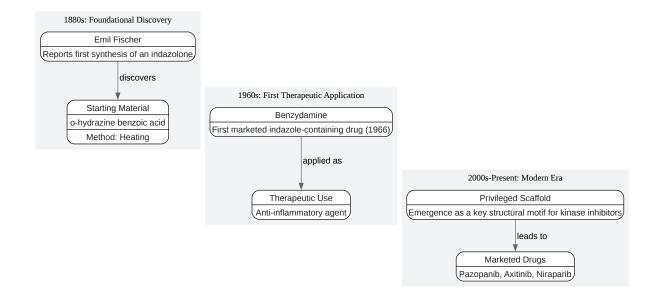
The Genesis of Indazole: Discovery and Early Synthesis

The history of indazole begins with the pioneering work of the renowned German chemist Emil Fischer. While widely known for the Fischer indole synthesis discovered in 1883, his initial foray



into related heterocyclic systems occurred slightly earlier.[7][8] The first synthesis of an indazole derivative was reported by Fischer in 1880, where he prepared indazolone by heating ortho-hydrazine benzoic acid.[1] This foundational work laid the groundwork for future explorations into this novel heterocyclic system.

The early synthetic routes were often characterized by harsh reaction conditions. A classic method developed from this era involved the reaction of o-toluidine with sodium nitrite, which proceeds through an N-nitroso intermediate that cyclizes upon refluxing in benzene to yield 1H-indazole.[1][9] These initial discoveries, though limited in scope and efficiency by modern standards, were crucial in establishing the fundamental chemistry of the indazole ring system.





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Caption: A timeline of key milestones in the history of the indazole scaffold.

Evolution of Synthetic Methodologies

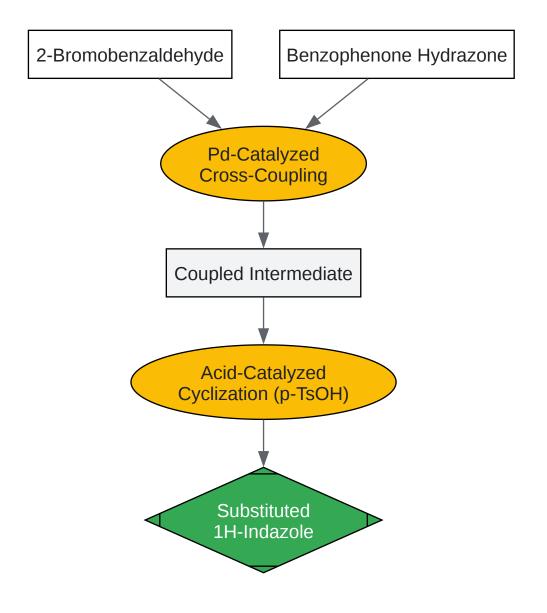
The synthetic chemistry of indazoles has evolved significantly since Fischer's initial discovery, driven by the demand for more efficient, versatile, and environmentally benign methods. Modern approaches offer access to all three tautomers (1H, 2H, and 3H) with a wide range of substitutions.

Classical and Modern Syntheses of 1H-Indazoles

The 1H-indazole tautomer remains the most studied due to its thermodynamic stability and prevalence in marketed drugs.

- From Anthranilic Acid: A well-established method involves the diazotization of anthranilic acid with sodium nitrite, followed by reduction and cyclization to form the 1H-indazole core.[1]
- Palladium-Catalyzed Cross-Coupling: A major advancement was the application of palladium-catalyzed reactions. One such protocol involves the cross-coupling of a 2bromobenzaldehyde with benzophenone hydrazone, followed by acid-catalyzed cyclization (e.g., with p-TsOH) to yield the indazole ring.[1]
- Metal-Free Approaches: More recently, metal-free syntheses have gained traction. One
 notable example is the reaction of N-tosylhydrazones with nitroaromatic compounds, which
 offers an environmentally friendly alternative to metal-catalyzed methods.[1]





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Caption: Workflow for a modern Palladium-catalyzed synthesis of 1H-indazoles.

Synthesis of 2H and 3H-Indazoles

While less common, the 2H and 3H tautomers are also of significant interest.

- 2H-Indazoles: These can be synthesized via organophosphorus-mediated reductive cyclization of substituted 2-nitrobenzamidines.[4]
- 3H-Indazoles: These rare tautomers can be accessed through the N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines using reagents like sodium tungstate and hydrogen peroxide.[1]



Experimental Protocols for Key Syntheses

This section provides detailed methodologies for seminal and modern indazole synthesis routes.

Protocol 1: Synthesis of 1H-Indazole from o-Toluidine (Classical Method)

- Diazotization: o-Toluidine is dissolved in acetic acid at room temperature.
- Sodium nitrite (NaNO₂) is added to the solution to facilitate diazotization, forming an Nnitroso intermediate.
- Cyclization: The resulting mixture containing the N-nitroso derivative is refluxed in benzene.
 The thermal conditions promote an intramolecular cyclization involving the ortho-methyl group.
- Work-up: Following the reaction, the solvent is removed, and the crude product is purified, typically by crystallization or chromatography, to yield 1H-indazole.[1][9]

Protocol 2: Palladium-Catalyzed Synthesis of 3-Aminoindazoles

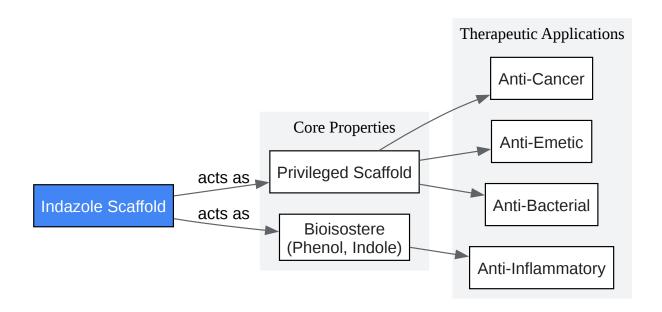
- Reaction Setup: A reaction vessel is charged with a 2-bromobenzonitrile derivative, benzophenone hydrazone, a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand, and a base (e.g., Cs₂CO₃) in an appropriate solvent like toluene.
- Coupling Reaction: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) to facilitate the palladium-catalyzed arylation of the hydrazone.
- Deprotection and Cyclization: After the coupling is complete, an acidic workup (e.g., using HCl) is performed. The acidic conditions cleave the benzophenone protecting group and concurrently promote the cyclization of the intermediate to form the 3-aminoindazole product.
- Isolation: The final product is isolated and purified from the reaction mixture. This two-step,
 one-pot procedure provides an efficient alternative to classical SNAr reactions.



The Indazole Scaffold in Drug Discovery

The indazole core is considered a bioisostere of indole and phenol, meaning it can replace these groups in a molecule while retaining or improving biological activity.[1][10] This property, combined with its ability to form key hydrogen bond interactions with protein targets, makes it a privileged scaffold, particularly for protein kinase inhibitors.[10]

- As a Phenol Bioisostere: Replacing a phenol group with indazole can increase lipophilicity and reduce susceptibility to phase I and II metabolism.[10]
- As an Indole Bioisostere: Like indole, indazole has an NH group that can act as a hydrogen bond donor. Crucially, it also has a second nitrogen atom that can act as a hydrogen bond acceptor, potentially improving binding affinity to target proteins.[10]



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Caption: The multifaceted role of the indazole scaffold in modern drug discovery.

Quantitative Data on Indazole Derivatives

The versatility of the indazole scaffold is evident in the potent biological activities and efficient syntheses reported across the literature. The following tables summarize key quantitative data



for representative indazole-containing compounds.

Table 1: Synthesis Yields of Indazole Derivatives

Starting Material(s)	Synthesis Method	Product Type	Yield (%)	Reference
2-Aminomethyl- phenylamines	N-N bond- forming oxidative cyclization	3H-Indazole	up to 94%	[1]
o- Aminobenzaldeh ydes/ketones	Cyclization with hydroxylamine	1H-Indazoles	up to 94%	[1]
2- Fluorobenzaldeh yde & Hydrazine	Heating with K ₂ CO ₃ , then cyclization	1H-Indazole	98%	[9]

Table 2: Biological Activity of Indazole-Based

Compounds

Compound Class/Name	Biological Target/Activity	Metric	Value	Reference
Sulphonamide- containing indazole	Anti-tubercular (M. tuberculosis)	MIC	0.09 μΜ	[2]
Pyridin-3-amine derivative (Cpd 103)	FGFR1 Inhibitor	IC50	3.8 ± 0.5 μM	[4]
Substituted indazole derivative	Antibacterial (M. tuberculosis)	MIC	67.09 μM	[2]

Conclusion



From its initial discovery by Emil Fischer in the late 19th century, the indazole scaffold has journeyed from a chemical curiosity to a pillar of modern medicinal chemistry. The historical evolution of its synthesis reflects the broader progress in organic chemistry, moving from harsh, classical methods to sophisticated, high-yield catalytic and metal-free reactions. Its unique properties as a privileged scaffold and a versatile bioisostere have enabled the development of numerous successful therapeutic agents, particularly in oncology. The continued exploration of novel synthetic routes and biological applications ensures that the indazole core will remain a focal point of innovation in drug discovery for the foreseeable future.

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